molecular formula C19H16Cl2N2S2 B12483738 2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine

2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine

Cat. No.: B12483738
M. Wt: 407.4 g/mol
InChI Key: ZVRRBXWAFWWLDT-UHFFFAOYSA-N
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Description

2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is a heterocyclic compound that features a pyrimidine ring substituted with two (2-chlorophenyl)methylsulfanyl groups at positions 2 and 4, and a methyl group at position 6

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

2,4-bis[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine

InChI

InChI=1S/C19H16Cl2N2S2/c1-13-10-18(24-11-14-6-2-4-8-16(14)20)23-19(22-13)25-12-15-7-3-5-9-17(15)21/h2-10H,11-12H2,1H3

InChI Key

ZVRRBXWAFWWLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with (2-chlorophenyl)methanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms.

    Substitution: Functionalized derivatives with different substituents replacing the chlorophenyl groups.

Scientific Research Applications

2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may play a role in binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-BIS({[(2-CHLOROPHENYL)METHYL]SULFANYL})-6-METHYLPYRIMIDINE is unique due to the presence of two (2-chlorophenyl)methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

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